17β-HSD3 Inhibitory Potency: Target Compound vs. Known Steroidal and Non-Steroidal Inhibitors
The target compound inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme responsible for the final reductive step in testicular testosterone biosynthesis, with IC50 values of 60 nM in Sprague-Dawley rat testis microsomes and 140 nM in human LNCaP cells expressing the human enzyme, as measured by reduction of [14C]-testosterone formation from [14C]-androstenedione [1]. For context, the non-steroidal inhibitor STX2171 and its analog STX2624 exhibit IC50 values in the 200–450 nM range against human 17β-HSD3, while the potent tool compound TC HSD 21 achieves an IC50 of 14 nM [2]. The target compound thus demonstrates intermediate potency—approximately 3-fold weaker than the most potent known inhibitor but 1.5- to 3-fold more potent than STX-series compounds—while offering a steroidal scaffold distinct from the thiazolidinone or sulfonamide chemotypes that dominate the 17β-HSD3 inhibitor landscape.
| Evidence Dimension | Inhibition of 17β-HSD3 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM (rat testis microsomes); IC50 = 140 nM (human LNCaP cells) |
| Comparator Or Baseline | STX2171: IC50 ~200–450 nM (human); TC HSD 21: IC50 = 14 nM (human); Benzophenone-1: IC50 = 1.05 µM |
| Quantified Difference | Target compound is 1.5–3× more potent than STX2171/STX2624; 4.3× less potent than TC HSD 21; 7.5× more potent than benzophenone-1 |
| Conditions | Rat testis microsomal fraction (Sprague-Dawley) and human LNCaP cell lysate; [14C]-androstenedione substrate conversion assay |
Why This Matters
The target compound provides a steroidal 17β-HSD3 inhibitor scaffold with potency comparable to or exceeding early lead compounds, enabling mechanistic studies of androgen deprivation that are not achievable with non-steroidal chemotypes or with boldenone, which lacks 17β-HSD3 inhibitory activity.
- [1] BindingDB. BDBM50528377 / CHEMBL4451878: 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate – Affinity Data for 17-beta-hydroxysteroid dehydrogenase type 3 (Rat and Human). University of California, San Diego. Accessed 2026. View Source
- [2] Development of hormone-dependent prostate cancer models for the evaluation of inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. Mol. Cell. Endocrinol., 2009, 301(1-2), 259-265. (STX2171/STX2624 IC50 data cited within.) View Source
